

Spectroscopic data (NMR, IR, MS) of 7-Bromoindoline

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Compound of Interest

Compound Name: 7-Bromoindoline

CAS No.: 62813-85-8

Cat. No.: B1279588

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An In-Depth Technical Guide to the Spectroscopic Characterization of **7-Bromoindoline**

Introduction

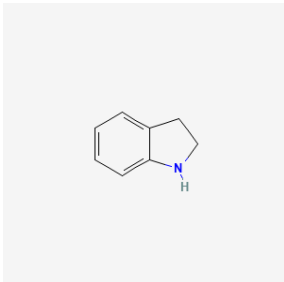
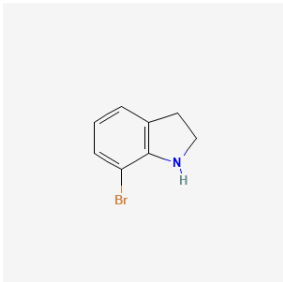
7-Bromoindoline (CAS 62813-85-8), a halogenated derivative of the indoline scaffold, serves as a valuable and versatile building block in modern organic synthesis. Its strategic importance is recognized by researchers, scientists, and drug development professionals, primarily due to the bromine atom at the C7 position. This functional handle allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for novel therapeutics and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its identity and purity. This guide offers a comprehensive examination of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—pertinent to **7-Bromoindoline**.

A Note on Data Availability: As of the latest review, a complete, publicly archived, and experimentally verified set of NMR, IR, and MS spectra for **7-Bromoindoline** is not readily available in consolidated databases. Therefore, this guide will provide a detailed, expert-led predictive analysis. We will first establish a baseline by examining the verified spectroscopic data of the parent compound, indoline, and then apply fundamental principles to interpret the expected spectral characteristics of **7-Bromoindoline**. This approach provides a robust framework for researchers to identify and characterize this compound in a laboratory setting.

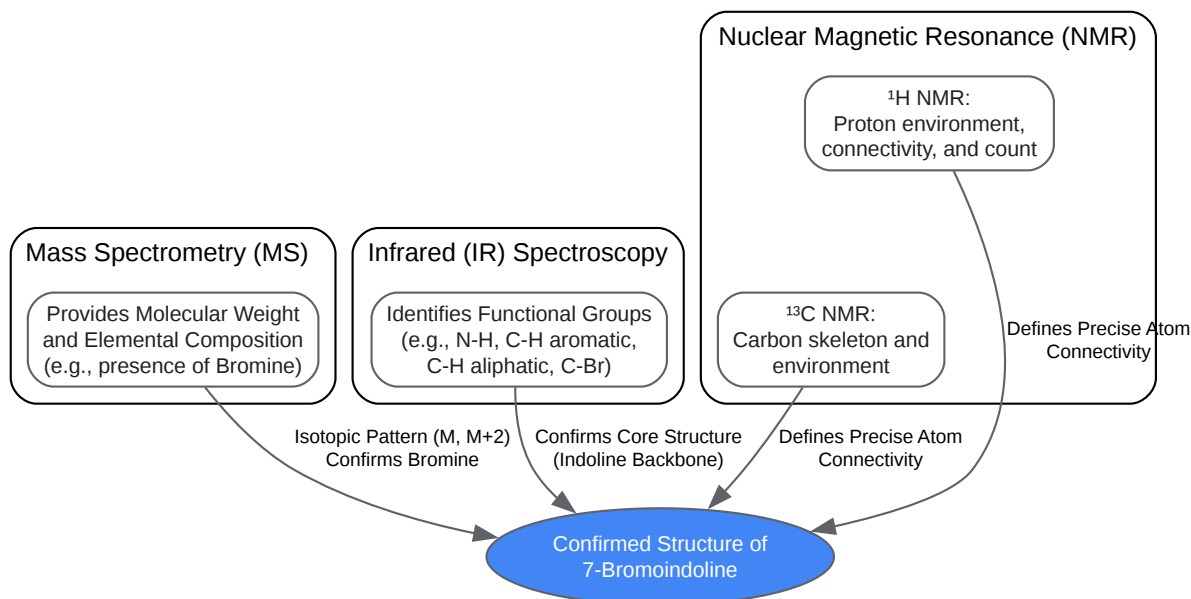
Molecular Properties and Structure

The introduction of a bromine atom significantly alters the molecular weight and electronic properties of the indoline core. A comparison of the fundamental properties of indoline and **7-bromoindoline** is presented below.

Property	Indoline	7-Bromoindoline	Data Source
Chemical Structure			PubChem[1][2]
Molecular Formula	C ₈ H ₉ N	C ₈ H ₈ BrN	PubChem[1][2]
Molecular Weight	119.16 g/mol	198.06 g/mol	PubChem[1][2]
Monoisotopic Mass	119.07350 Da	196.98401 Da	PubChem[1][2]
CAS Number	496-15-1	62813-85-8	PubChem[1][2]

The Spectroscopic Elucidation Workflow

The structural confirmation of a synthetic compound like **7-Bromoindoline** is not reliant on a single technique but on the convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.



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Figure 1: A conceptual workflow illustrating how Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy collectively contribute to the structural elucidation of **7-Bromoindoline**.

Spectroscopic Data of Indoline (Parent Compound)

To predict the spectrum of **7-bromoindoline**, we first analyze the known data for indoline.

NMR Spectroscopy of Indoline

- ¹H NMR (CDCl₃): The proton NMR of indoline shows four distinct signals: a broad singlet for the N-H proton, two triplets for the aliphatic protons at C2 and C3, and a multiplet region for the four aromatic protons.[3]
- ¹³C NMR (CDCl₃): The carbon NMR shows six signals: two for the aliphatic carbons and four for the aromatic carbons, reflecting the molecule's symmetry.[4][5]

¹ H NMR Data (Indoline)	¹³ C NMR Data (Indoline)
Chemical Shift (ppm)	Assignment
~7.05 (m, 2H)	H-4, H-7
~6.75 (m, 2H)	H-5, H-6
~3.6 (br s, 1H)	N-H
3.35 (t, J ≈ 8.4 Hz, 2H)	H-2 (CH ₂)
2.95 (t, J ≈ 8.4 Hz, 2H)	H-3 (CH ₂)

IR Spectroscopy of Indoline

The IR spectrum confirms the key functional groups.[\[6\]](#)

IR Absorption Data (Indoline)
Wavenumber (cm ⁻¹)
~3350
3050 - 2850
~1610, ~1490
~740

Mass Spectrometry of Indoline

The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[\[7\]](#)

Mass Spectrometry Data (Indoline)

m/z

119

118

91

Predicted Spectroscopic Analysis of 7-Bromoindoline

The addition of a bromine atom at the C7 position induces predictable changes in the spectra due to its mass, isotopic abundance, and electronic effects (inductive withdrawal and resonance).

NMR Spectroscopy: The Impact of Bromine

The C7-bromo substituent is expected to have the most significant electronic effect on the adjacent aromatic protons (H-6) and carbons (C-7, C-7a).

- ¹H NMR Predictions:
 - The aromatic region will become more complex. The triplet of triplets pattern for H-5 and the doublet of doublets for H-4 and H-6 will be shifted. H-6, being ortho to the bromine, will likely experience a downfield shift.
 - The aliphatic protons (H-2, H-3) should be less affected, showing similar triplet patterns to indoline, though minor shifts are possible.
 - The N-H proton signal will remain a broad singlet.
- ¹³C NMR Predictions:
 - The most dramatic effect will be on C-7, which will be significantly shielded due to the direct attachment of bromine (the "heavy atom effect") and appear far upfield.

- The other aromatic carbons (C-4, C-5, C-6, C-3a, C-7a) will experience smaller shifts based on the inductive and resonance effects of bromine.

Predicted ¹ H NMR Data (7-Bromoindoline)	Predicted ¹³ C NMR Data (7-Bromoindoline)
Chemical Shift (ppm)	Assignment
~7.10 (d, J ≈ 7.6 Hz, 1H)	H-4
~6.95 (d, J ≈ 7.6 Hz, 1H)	H-6
~6.60 (t, J ≈ 7.6 Hz, 1H)	H-5
~4.0 (br s, 1H)	N-H
3.60 (t, J ≈ 8.5 Hz, 2H)	H-2 (CH ₂)
3.05 (t, J ≈ 8.5 Hz, 2H)	H-3 (CH ₂)

IR Spectroscopy: Confirming the Core Structure

The IR spectrum of **7-bromoindoline** is expected to be very similar to that of indoline, with one key addition.

Expected IR Absorption Data (7-Bromoindoline)
Wavenumber (cm ⁻¹)
~3350
3050 - 2850
~1600, ~1470
1050 - 1000
~800-700

Mass Spectrometry: The Bromine Signature

Mass spectrometry is exceptionally powerful for confirming the presence of bromine due to its unique isotopic distribution: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a characteristic

pair of peaks (M and M+2) with nearly equal intensity for any fragment containing a bromine atom.

Expected Mass Spectrometry Data (7-Bromoindoline)

m/z

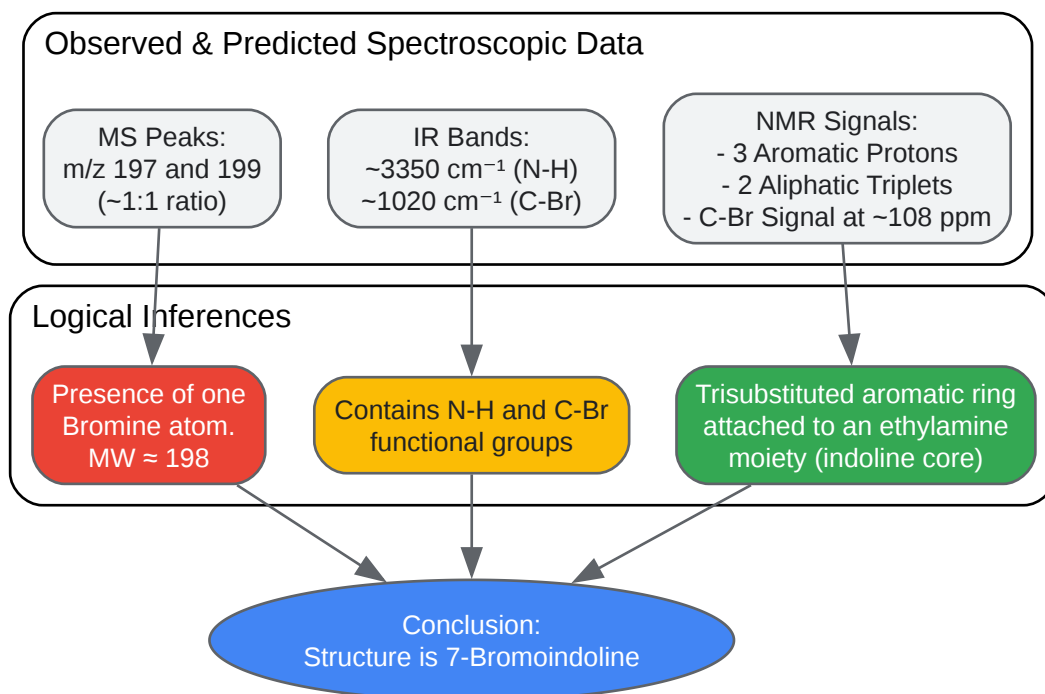
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Integrated Analysis for Structural Confirmation

The definitive identification of **7-bromoindoline** is achieved by integrating the data from all three techniques.



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Sources

- 1. Indoline | C₈H₉N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Bromoindoline | C₈H₈BrN | CID 11665590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
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- 6. Indoline(496-15-1) IR Spectrum [m.chemicalbook.com]
- 7. 1H-Indole, 2,3-dihydro- [webbook.nist.gov]
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